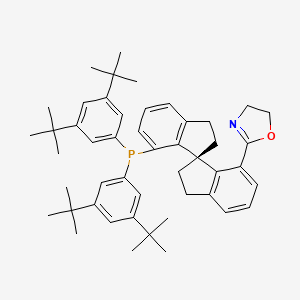![molecular formula C7H7N2O3P B12834514 (1H-Benzo[d]imidazol-1-yl)phosphonic acid CAS No. 93755-82-9](/img/structure/B12834514.png)
(1H-Benzo[d]imidazol-1-yl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-Benzo[d]imidazol-1-yl)phosphonic acid is a chemical compound characterized by the presence of a benzimidazole ring attached to a phosphonic acid group. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The benzimidazole ring is known for its stability and ability to participate in various chemical reactions, while the phosphonic acid group imparts unique properties such as strong binding affinity to metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzo[d]imidazol-1-yl)phosphonic acid typically involves the condensation of benzimidazole derivatives with phosphonic acid precursors. One common method includes the reaction of benzimidazole with phosphorus trichloride and water under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs. Industrial methods also focus on minimizing waste and ensuring the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (1H-Benzo[d]imidazol-1-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like alkyl halides and aryl halides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid esters, while substitution reactions can introduce alkyl or aryl groups onto the benzimidazole ring.
Aplicaciones Científicas De Investigación
(1H-Benzo[d]imidazol-1-yl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with metal ions
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting metal-dependent diseases.
Industry: The compound’s stability and binding properties make it suitable for use in industrial processes, such as water treatment and metal recovery.
Mecanismo De Acción
The mechanism by which (1H-Benzo[d]imidazol-1-yl)phosphonic acid exerts its effects is primarily through its ability to chelate metal ions. The benzimidazole ring provides a stable framework, while the phosphonic acid group offers strong binding sites for metal ions. This chelation can inhibit metal-dependent enzymes or facilitate the transport of metal ions in biological systems. The compound’s interaction with molecular targets and pathways is an area of active research, with potential implications for drug development and therapeutic applications.
Comparación Con Compuestos Similares
Benzimidazole: A parent compound with a similar ring structure but lacking the phosphonic acid group.
Imidazole: Another related compound with a simpler ring structure and different chemical properties.
Phosphonic Acid Derivatives: Compounds with similar phosphonic acid groups but different organic frameworks.
Uniqueness: (1H-Benzo[d]imidazol-1-yl)phosphonic acid is unique due to the combination of the benzimidazole ring and the phosphonic acid group This combination imparts distinct chemical properties, such as enhanced stability and strong metal-binding affinity, which are not present in the individual components
Propiedades
Número CAS |
93755-82-9 |
|---|---|
Fórmula molecular |
C7H7N2O3P |
Peso molecular |
198.12 g/mol |
Nombre IUPAC |
benzimidazol-1-ylphosphonic acid |
InChI |
InChI=1S/C7H7N2O3P/c10-13(11,12)9-5-8-6-3-1-2-4-7(6)9/h1-5H,(H2,10,11,12) |
Clave InChI |
IULVOCCQRPPCPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CN2P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2S,3R,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate](/img/structure/B12834499.png)

![2-Bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B12834519.png)
![6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide](/img/structure/B12834525.png)


